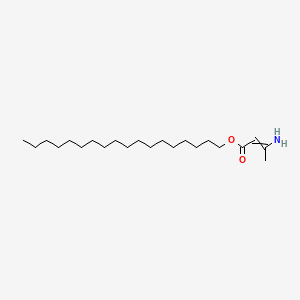
Octadecyl 3-aminobut-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Octadecyl 3-amino-2-butenoate: is an organic compound with the molecular formula C22H43NO2. It is a derivative of butenoic acid, featuring an octadecyl ester group and an amino substituent on the butenoate backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Octadecyl 3-amino-2-butenoate typically involves the esterification of 3-amino-2-butenoic acid with octadecanol. The reaction is usually catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods: Industrial production of Octadecyl 3-amino-2-butenoate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Octadecyl 3-amino-2-butenoate can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction of Octadecyl 3-amino-2-butenoate can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of corresponding alcohols or amines.
Substitution: The amino group in Octadecyl 3-amino-2-butenoate can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halides, alkoxides, polar aprotic solvents.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Alcohols, amines.
Substitution: Halogenated or alkoxylated derivatives.
Scientific Research Applications
Chemistry: Octadecyl 3-amino-2-butenoate is used as a building block in organic synthesis. Its unique structure allows for the creation of complex molecules through various chemical reactions.
Biology: In biological research, Octadecyl 3-amino-2-butenoate is used as a surfactant and emulsifying agent. It helps in the stabilization of biological membranes and the formation of micelles.
Medicine: It can be used to enhance the solubility and bioavailability of hydrophobic drugs.
Industry: In the industrial sector, Octadecyl 3-amino-2-butenoate is used in the formulation of cosmetics and personal care products. Its emulsifying properties make it suitable for use in lotions, creams, and other topical formulations.
Mechanism of Action
The mechanism of action of Octadecyl 3-amino-2-butenoate involves its interaction with biological membranes. The compound’s amphiphilic nature allows it to integrate into lipid bilayers, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and transport of molecules across the membrane .
Comparison with Similar Compounds
- Octadecyl 3-amino-2-butenoate
- Octadecyl 3-amino-2-butenoic acid
- Octadecyl 3-amino-2-butenoic ester
Uniqueness: Octadecyl 3-amino-2-butenoate stands out due to its specific ester linkage and amino substitution, which confer unique chemical and physical properties. Compared to its analogs, it exhibits enhanced stability and solubility in organic solvents, making it more versatile for various applications.
Properties
CAS No. |
20634-52-0 |
|---|---|
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
octadecyl 3-aminobut-2-enoate |
InChI |
InChI=1S/C22H43NO2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-25-22(24)20-21(2)23/h20H,3-19,23H2,1-2H3 |
InChI Key |
IKUBTICTFSSHQW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCOC(=O)C=C(C)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


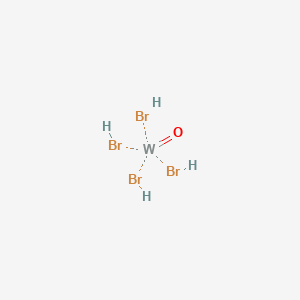
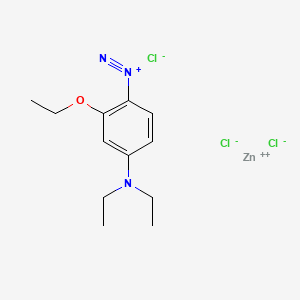
![1,2,4,5-Tetrafluoro-3-[(2,3,5,6-tetrafluorophenyl)disulfanyl]benzene](/img/structure/B13733379.png)
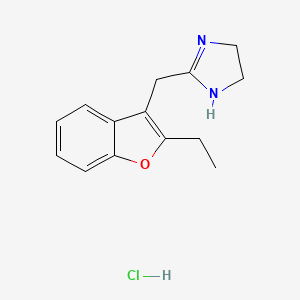
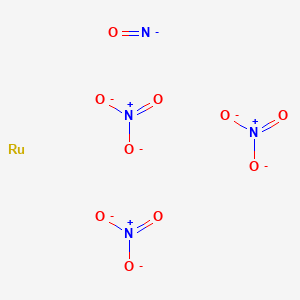
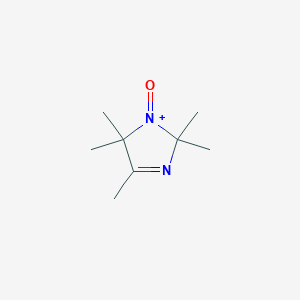
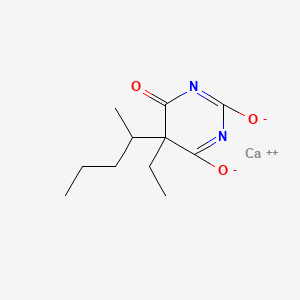
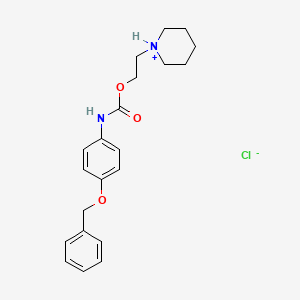
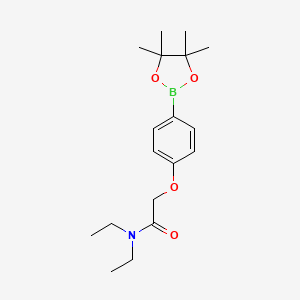
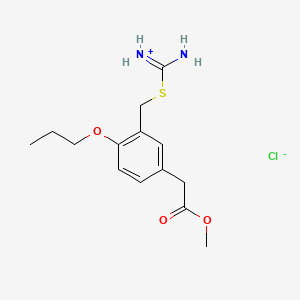
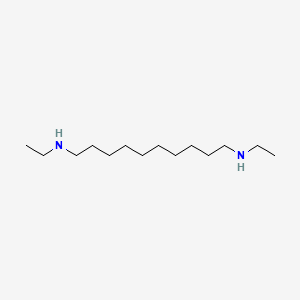
![7-Benzyl-3-Boc-3,7-diazabicyclo[3.3.1]nonane](/img/structure/B13733438.png)
![tert-butyl N-[(2R)-1-(diethylamino)-3-methyl-1-oxopentan-2-yl]carbamate](/img/structure/B13733456.png)
![triethyl-[[4-[(triethylazaniumyl)methyl]phenyl]methyl]azanium;chloride](/img/structure/B13733465.png)
